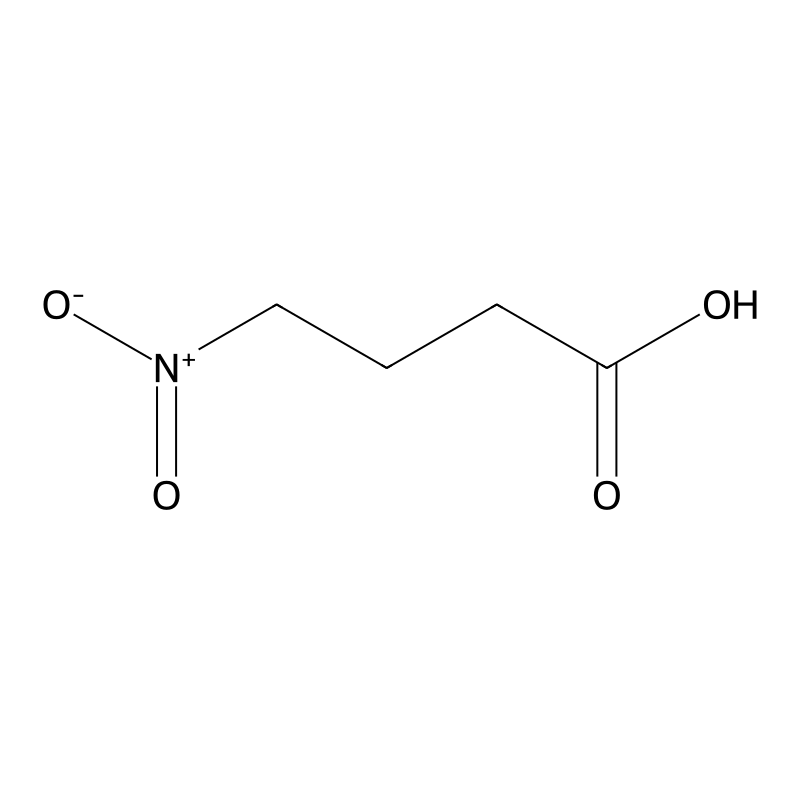4-Nitrobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Nitrobutanoic acid is an organic compound characterized by the molecular formula C₄H₇NO₄. It features a nitro group (-NO₂) attached to a butanoic acid backbone, making it a derivative of butanoic acid. This compound is typically a pale yellow solid and is notable for its potential applications in various chemical processes and biological studies.
Due to the limited research on 4-nitrobutanoic acid, there is no known specific mechanism of action in biological systems.
- Potential irritant: Nitro groups can irritate skin and eyes upon contact.
- Potential respiratory irritant: Inhalation of dust or aerosols containing 4-nitrobutanoic acid might irritate the respiratory tract.
- Esterification: It can react with alcohols to form esters, which are often used in organic synthesis.
- Reduction: The nitro group can be reduced to an amine, resulting in 4-aminobutanoic acid, which has different biological properties.
- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of butyric acid.
These reactions highlight its versatility as a chemical intermediate.
Research indicates that 4-nitrobutanoic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects and its ability to influence metabolic pathways. The compound's interaction with enzymes and receptors may provide insights into its role in cellular processes. Notably, it has been shown to have toxic effects at high concentrations, particularly affecting the gastrointestinal tract and skin upon exposure .
4-Nitrobutanoic acid can be synthesized through several methods:
- Nitration of Butyric Acid: This involves the direct nitration of butyric acid using a nitrating agent such as nitric acid.
- Oxidation of 4-Nitrotoluene: Another method includes the oxidation of 4-nitrotoluene, which can yield 4-nitrobutanoic acid through controlled reaction conditions.
- Chemical Modification: It can also be synthesized via chemical modifications of other nitro compounds or through multi-step synthesis involving intermediates like 4-nitrobenzoic acid .
Studies on the interactions of 4-nitrobutanoic acid with biological systems have revealed its potential effects on enzyme activity and metabolic pathways. For instance, it may modulate the activity of certain neurotransmitters, which could have implications for neurological research. Additionally, toxicity studies indicate that while it has beneficial properties, caution must be exercised due to its corrosive nature and potential health hazards associated with exposure .
Several compounds share structural or functional similarities with 4-nitrobutanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | Used as a precursor in pharmaceuticals; notable for its aromatic structure. |
| Butanoic Acid | C₄H₈O₂ | A simple fatty acid; lacks the nitro group but shares the butanoic backbone. |
| 4-Aminobutanoic Acid | C₄H₉NO₂ | A reduction product of 4-nitrobutanoic acid; important in neurotransmitter synthesis. |
| Nitroacetic Acid | C₃H₃NO₄ | Similar functional group; used in various chemical syntheses. |
The uniqueness of 4-nitrobutanoic acid lies in its specific combination of a nitro group and a butanoic acid structure, allowing for distinct reactivity and biological properties compared to these similar compounds.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms



Corrosive;Acute Toxic;Irritant








